molecular formula C9H10NO2+ B14300361 3-Ethyl-1-oxo-1,3-dihydro-2,1-benzoxazol-1-ium CAS No. 117972-82-4

3-Ethyl-1-oxo-1,3-dihydro-2,1-benzoxazol-1-ium

Katalognummer: B14300361
CAS-Nummer: 117972-82-4
Molekulargewicht: 164.18 g/mol
InChI-Schlüssel: KMRPGEVRPACELG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-1-oxo-1,3-dihydro-2,1-benzoxazol-1-ium is a heterocyclic compound that features a benzoxazole ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-oxo-1,3-dihydro-2,1-benzoxazol-1-ium typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with ethyl chloroformate, followed by cyclization to form the benzoxazole ring . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-1-oxo-1,3-dihydro-2,1-benzoxazol-1-ium can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .

Wissenschaftliche Forschungsanwendungen

3-Ethyl-1-oxo-1,3-dihydro-2,1-benzoxazol-1-ium has several scientific research applications:

Wirkmechanismus

The mechanism by which 3-Ethyl-1-oxo-1,3-dihydro-2,1-benzoxazol-1-ium exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors involved in cellular signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Ethyl-1-oxo-1,3-dihydro-2,1-benzoxazol-1-ium is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

117972-82-4

Molekularformel

C9H10NO2+

Molekulargewicht

164.18 g/mol

IUPAC-Name

3-ethyl-3H-2,1-benzoxazol-1-ium 1-oxide

InChI

InChI=1S/C9H10NO2/c1-2-9-7-5-3-4-6-8(7)10(11)12-9/h3-6,9H,2H2,1H3/q+1

InChI-Schlüssel

KMRPGEVRPACELG-UHFFFAOYSA-N

Kanonische SMILES

CCC1C2=CC=CC=C2[N+](=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.